Dibutyl-methyl-silane
Description
Dibutyl-methyl-silane (C₉H₂₂Si) is an organosilicon compound characterized by a silicon atom bonded to two butyl groups and one methyl group. This structure confers unique physicochemical properties, such as hydrophobicity, thermal stability, and reactivity with oxygen or halogens. Organosilicon compounds are widely used in polymer synthesis, surface coatings, and as precursors in semiconductor manufacturing due to their tunable reactivity and stability .
Properties
Molecular Formula |
C9H21Si |
|---|---|
Molecular Weight |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
QXVXKJMHIFAYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DIBUTYL(METHYL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically uses a platinum catalyst to facilitate the addition of butyl and methyl groups to the silicon atom .
Industrial Production Methods
Industrial production of DIBUTYL(METHYL)SILANE often involves the reaction of dichlorosilane with butyl and methyl Grignard reagents. This method allows for the efficient production of the compound with high purity. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
DIBUTYL(METHYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Halogenated silanes or other substituted silanes.
Scientific Research Applications
DIBUTYL(METHYL)SILANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of DIBUTYL(METHYL)SILANE involves its ability to form stable bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. This interaction is crucial in applications such as surface modification and polymer synthesis .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Chemical Properties
The following table compares key structural and chemical properties of dibutyl-methyl-silane (inferred from analogous compounds) with related silanes:
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Reactivity |
|---|---|---|---|---|
| This compound* | C₉H₂₂Si | ~158.4 g/mol | Si–C (butyl, methyl) | Hydrolysis-resistant; oxidizes slowly |
| Methylsilane (CAS 992-94-9) | CH₆Si | 46.14 g/mol | Si–CH₃ | Pyrophoric; reacts violently with air |
| Dimethyldichlorosilane | C₂H₆Cl₂Si | 129.06 g/mol | Si–CH₃, Si–Cl | Hydrolyzes to HCl and siloxanes |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 g/mol | Si–O–Si, Si–CH₃ | Stable; inert under standard conditions |
Research Findings and Data Gaps
Stability and Reactivity
- Thermal Stability : Alkyl-substituted silanes like this compound exhibit higher thermal stability compared to chlorinated silanes (e.g., dimethyldichlorosilane decomposes at ~300°C, while hexamethyldisiloxane remains stable up to 400°C) .
- Hydrolysis Resistance : The presence of bulky butyl groups in this compound likely reduces hydrolysis rates compared to smaller alkyl or chlorinated silanes .
Market and Industrial Relevance
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